

# Application Note: Quantitative Analysis of 5-methoxy-1H-indazole-3-carbaldehyde

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## Compound of Interest

Compound Name:	5-methoxy-1H-indazole-3-carbaldehyde
Cat. No.:	B1365071

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## Introduction: The Significance of Quantifying a Key Synthetic Intermediate

**5-methoxy-1H-indazole-3-carbaldehyde** is a pivotal heterocyclic building block in modern medicinal chemistry and material science.<sup>[1]</sup> Its indazole core is a recognized pharmacophore, serving as a bioisostere for indoles and enabling potent hydrogen bonding interactions within biological targets.<sup>[2]</sup> This has led to its incorporation into a variety of high-value compounds, including kinase inhibitors for oncological therapies and other biologically active molecules.<sup>[2]</sup> <sup>[3]</sup> Furthermore, its unique electronic properties are being explored in the development of novel materials, fluorescent probes, and sensors.<sup>[1]</sup><sup>[4]</sup>

Given its role as a key starting material, the ability to accurately and reliably quantify **5-methoxy-1H-indazole-3-carbaldehyde** is paramount. Precise quantification is essential for:

- Quality Control (QC): Ensuring the purity and strength of the raw material before its use in synthesis.
- Reaction Monitoring: Tracking the consumption of the starting material and the formation of products to optimize reaction conditions and yield.
- Stability Studies: Assessing the degradation of the compound under various storage conditions.

- Formulation Development: Determining the precise concentration of the active intermediate in complex mixtures.

This application note provides detailed protocols for two robust and validated analytical methods for the quantification of **5-methoxy-1H-indazole-3-carbaldehyde**: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods were selected for their widespread availability, high sensitivity, and suitability for the physicochemical properties of the analyte.

## Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is critical for method development. Key characteristics of **5-methoxy-1H-indazole-3-carbaldehyde** are summarized below.

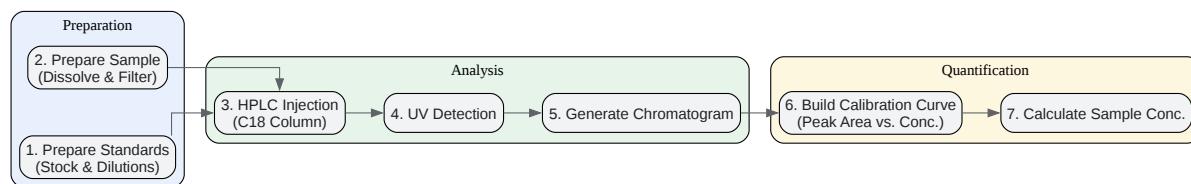
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	176.17 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	169789-37-1	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Brownish orange solid	<a href="#">[1]</a> <a href="#">[4]</a>
Purity (Typical)	≥ 95% (by HPLC)	<a href="#">[1]</a> <a href="#">[4]</a>
Storage Conditions	Store at 0-8 °C	<a href="#">[1]</a> <a href="#">[4]</a>

## Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV) Principle and Rationale

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the analysis of moderately polar, non-volatile organic compounds. Separation is achieved based on the analyte's partitioning between a non-polar stationary phase (e.g., octadecyl-silica, C18) and a polar mobile phase. **5-methoxy-1H-indazole-3-carbaldehyde**, with its aromatic rings and polar functional groups, is ideally suited for this technique. The indazole ring system possesses a strong chromophore, allowing for sensitive detection using a standard UV-Vis

detector.[6][7] The fact that suppliers already use HPLC to determine purity confirms its suitability.[1][4]

## Detailed Experimental Protocol



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Caption: High-level workflow for HPLC-UV quantification.

### A. Instrumentation and Materials

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- InertSustain C18 column (4.6 mm × 150 mm, 5 µm) or equivalent.[8]
- Analytical balance, volumetric flasks, pipettes, and syringes.
- Syringe filters (0.45 µm, PTFE or Nylon).
- **5-methoxy-1H-indazole-3-carbaldehyde** certified reference standard (>98% purity).
- Acetonitrile (HPLC grade).
- Deionized water (18.2 MΩ·cm).
- Phosphoric acid (for pH adjustment).

## B. Chromatographic Conditions

Parameter	Recommended Setting
Mobile Phase A	Deionized Water + 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile
Gradient	25% B to 75% B over 10 min
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	~305 nm (scan from 200-400 nm with PDA to confirm $\lambda_{max}$ )
Run Time	15 minutes

## C. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
- Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of at least five calibration standards. A suggested range is 1 µg/mL to 100 µg/mL.
- Sample Preparation: Accurately weigh a known amount of the sample material expected to contain the analyte. Dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

## D. Analysis and Quantification

- Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

- Inject the prepared standards from the lowest to the highest concentration.
- Inject the prepared sample(s). A blank (diluent) should be run periodically to check for carryover.
- Integrate the peak area corresponding to **5-methoxy-1H-indazole-3-carbaldehyde**.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.

## Method Validation Parameters

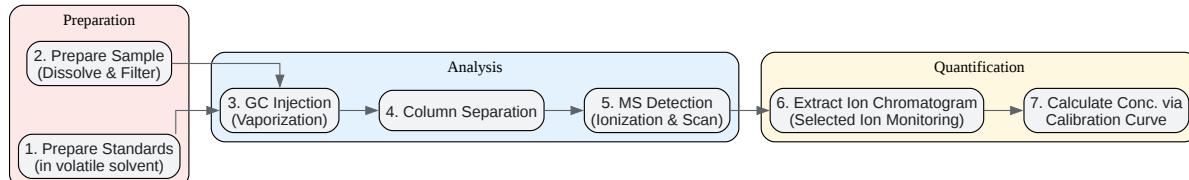
The described method should be validated according to ICH guidelines. Typical acceptance criteria are provided below.

Parameter	Specification	Purpose
Linearity ( $R^2$ )	$\geq 0.999$	Confirms a direct proportional relationship between concentration and response.
Accuracy (% Recovery)	98.0 - 102.0%	Measures the closeness of the experimental value to the true value.
Precision (% RSD)	$\leq 2.0\%$	Demonstrates the reproducibility of the method (repeatability and intermediate precision).
LOD / LOQ	Signal-to-Noise of 3:1 / 10:1	Defines the lowest concentration that can be reliably detected and quantified.
Specificity	No interference at analyte retention time	Ensures the signal is solely from the analyte of interest.

## Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) Principle and Rationale

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile or semi-volatile compounds that are thermally stable. The sample is vaporized and separated in a capillary column before being ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum provides a unique chemical fingerprint, offering exceptional selectivity and structural confirmation. This method is highly effective for identifying and quantifying synthetic cannabinoids and related indazole compounds in various matrices.[9]

## Detailed Experimental Protocol



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